molecular formula C11H8N2O B081530 2-Amino-5-phenyl-3-furonitrile CAS No. 14742-32-6

2-Amino-5-phenyl-3-furonitrile

Cat. No.: B081530
CAS No.: 14742-32-6
M. Wt: 184.19 g/mol
InChI Key: UWTDTJWGYWUILP-UHFFFAOYSA-N
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Description

2-Amino-5-phenyl-3-furonitrile is an organic compound with the molecular formula C₁₁H₈N₂O. It is a furan derivative, characterized by the presence of an amino group at the second position, a phenyl group at the fifth position, and a nitrile group at the third position of the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-phenyl-3-furonitrile can be synthesized through several methods. One common approach involves the reaction of 2-bromoacetophenone with malononitrile in the presence of ammonium acetate, followed by cyclization to form the furan ring . The reaction conditions typically include heating the mixture to around 100°C for several hours.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Amino-3-cyano-5-phenylfuran
  • 2-Amino-5-phenylfuran-3-carbonitrile
  • 2-Amino-5-phenyl-3-furancarbonitrile

Comparison: 2-Amino-5-phenyl-3-furonitrile is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-5-phenylfuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c12-7-9-6-10(14-11(9)13)8-4-2-1-3-5-8/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTDTJWGYWUILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351238
Record name 2-amino-5-phenyl-3-furonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14742-32-6
Record name 2-amino-5-phenyl-3-furonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-phenylfuran-3-carbonitrile
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Synthesis routes and methods I

Procedure details

2 was prepared in 38% yield from 2-bromo acetophenone (1), similar to 2-amino-4,5-diphenylfuran-3-carbonitrile (see Example 5 above). 1H NMR (300 MHz, CDCl3) δ 7.50-7.47 (m, 2H), 7.39-7.33 (m, 2H), 7.27-7.25 (m, 1H), 6.54 (s, 1H), 4.86 (br, 2H). LCMS (ESI) m/z 185.0 (M+H)+.
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Synthesis routes and methods II

Procedure details

Add 68.6 ml (663 mmol) diethylamine dropwise to a mixture of 60.0 g (301 mmol) bromoacetophenone and 25.89 g (391.86 mmol) malononitrile in 130 ml DMF at RT (cooling is required to maintain the temperature). Towards the end of addition, remove the cooling, stir the mixture for 1 h at RT and then add water to 385 ml. Dilute with a further 125 ml water and stir for 20 min at RT. Filter off the precipitated solids with suction, wash twice with 125 ml water each time, dry under suction and wash with petroleum ether. Dry the residue at high vacuum. 33.3 g (50.1% of theor.) of the target compound is obtained as yellowish-brown crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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